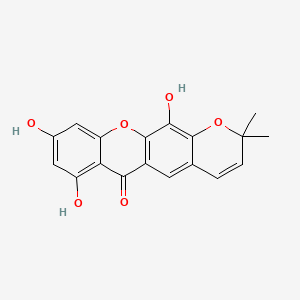

O-Demethylforbexanthone

Description

This compound has been reported in Garcinia cowa, Garcinia oblongifolia, and Garcinia mangostana with data available.

Properties

IUPAC Name |

7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-18(2)4-3-8-5-10-14(21)13-11(20)6-9(19)7-12(13)23-17(10)15(22)16(8)24-18/h3-7,19-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKWHYDUDXOZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC(=CC(=C4C3=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669873 | |

| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Demethylforbexanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92609-77-3 | |

| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92609-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Demethylforbexanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

315 °C | |

| Record name | O-Demethylforbexanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

O-Demethylforbexanthone: A Technical Overview of its Presumed Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylforbexanthone, a putative derivative of the xanthone class of heterocyclic compounds, is emerging as a molecule of interest in oncology research. While direct studies on this compound are not yet prevalent in the public domain, the extensive body of research on analogous xanthone derivatives provides a strong foundation for predicting its mechanism of action against cancer cells. This document synthesizes the known anticancer activities of xanthones to construct a detailed technical guide on the probable molecular pathways influenced by this compound. It is anticipated that this compound, like other xanthones, induces cytotoxicity in cancer cells through a multi-faceted approach involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell proliferation and survival. This guide presents a consolidated view of these mechanisms, supported by structured data tables and detailed pathway diagrams to facilitate further research and drug development efforts.

Introduction to Xanthones and their Anticancer Potential

Xanthones are a class of organic compounds characterized by a dibenzo-γ-pyrone heterocyclic scaffold. Found naturally in various plant species, particularly in the families Guttiferae and Polygalaceae, these compounds have garnered significant attention for their broad spectrum of pharmacological activities, including well-documented anticancer properties.[1][2] The anticancer efficacy of xanthone derivatives is largely attributed to their ability to interfere with multiple cellular processes critical for tumor growth and progression.[3][4] Key mechanisms of action include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical protein kinases and enzymes involved in cancer cell signaling.[1][5] The specific biological activity of a xanthone derivative is often dictated by the type, number, and position of its functional groups.[1] O-demethylation is a common structural modification that can alter the pharmacological profile of a compound, potentially enhancing its efficacy and bioavailability.

Predicted Mechanism of Action of this compound in Cancer Cells

Based on the established activities of related xanthone derivatives, this compound is predicted to exert its anticancer effects through the following core mechanisms:

-

Induction of Apoptosis: A primary mechanism by which many xanthones eliminate cancer cells is through the activation of apoptosis, or programmed cell death.[1][2][4]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another hallmark of xanthone-mediated anticancer activity, preventing the uncontrolled proliferation of tumor cells.[2][3]

-

Inhibition of Key Signaling Pathways: Xanthones have been shown to modulate various signaling cascades that are frequently dysregulated in cancer.[3]

The following sections will provide a detailed exploration of these mechanisms, supplemented with quantitative data from studies on analogous compounds and visual representations of the implicated pathways.

Data Presentation: Anticancer Activity of Xanthone Derivatives

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the cytotoxic activities (IC50 values) of various xanthone derivatives against a range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Xanthone Derivatives Against Human Cancer Cell Lines

| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Novel Prenylated Xanthone | U-87 (Glioblastoma) | 6.39 | [1] |

| SGC-7901 (Gastric) | 8.09 | [1] | |

| PC-3 (Prostate) | 6.21 | [1] | |

| H490 (Lung) | 7.84 | [1] | |

| A549 (Lung) | 4.84 | [1] | |

| CNE-1 (Nasopharyngeal) | 3.35 | [1] | |

| CNE-2 (Nasopharyngeal) | 4.01 | [1] | |

| Ananixanthone | Various | Not Specified | [1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments typically used to elucidate the mechanism of action of anticancer compounds like xanthones.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., A549, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the xanthone derivative for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis.

-

Methodology:

-

Treat cancer cells with the xanthone derivative at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

-

Cell Cycle Analysis by Flow Cytometry (PI Staining)

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Methodology:

-

Treat cells with the xanthone derivative for a specified time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Visualizations

The anticancer effects of xanthones are mediated through the modulation of complex signaling networks. The following diagrams, rendered in DOT language, illustrate the key pathways predicted to be influenced by this compound.

Apoptosis Induction Pathway

Xanthones typically induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspase proteins, which are the executioners of apoptosis.

Caption: Predicted apoptotic pathways activated by this compound.

Cell Cycle Arrest Mechanism

Xanthone derivatives can arrest the cell cycle at various checkpoints, most commonly at the G1/S or G2/M transitions, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro [mdpi.com]

- 5. Xanthone Derivatives: Synthesis, Mechanisms, and Future Prospects_Chemicalbook [chemicalbook.com]

Synthetic Xanthone Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological activities of synthetic xanthone derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique dibenzo-γ-pyrone scaffold of xanthones serves as a "privileged structure," allowing for a wide range of synthetic modifications that modulate their therapeutic properties. This guide provides a detailed overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Synthetic xanthone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with crucial signaling pathways.

Quantitative Anticancer Data

The anticancer efficacy of several synthetic xanthone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-di(2,3-epoxypropoxy)xanthone | 212 (Ha-ras oncogene-transformed NIH 3T3) | - | |

| 1,3,6-trihydroxyxanthone | T47D (breast cancer) | 121.89 | |

| 3-hydroxyxanthone | T47D (breast cancer) | 100.19 | |

| 1-hydroxyxanthone | T47D (breast cancer) | 248.82 | |

| 3,6-dihydroxyxanthone | T47D (breast cancer) | 170.20 | |

| 1,3-dihydroxyxanthone | T47D (breast cancer) | 137.24 | |

| Xanthone | T47D (breast cancer) | 194.34 | |

| 3,6-di-O-acetyl-α-mangostin | HT-29 (colon cancer) | 1.0 | [1] |

| 1,3,7-trihydroxy-2,4-diisoprenylxanthone | HT-29 (colon cancer) | - | [1] |

Key Mechanisms of Anticancer Activity

-

Induction of Apoptosis: Many synthetic xanthones trigger programmed cell death in cancer cells. A key mechanism is the activation of caspases, a family of proteases that execute the apoptotic process.

-

Enzyme Inhibition: Xanthone derivatives can inhibit enzymes crucial for cancer cell survival and proliferation, such as protein kinases and aromatase.

-

Signaling Pathway Modulation: These compounds can interfere with signaling pathways that are often dysregulated in cancer, including the MAPK and NF-κB pathways.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2][3]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the synthetic xanthone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[2][4]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is typically subtracted.

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a synthetic peptide substrate (e.g., Ac-DEVD-AMC) that is specifically cleaved by active caspase-3. This cleavage releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), and the resulting fluorescence is proportional to the caspase-3 activity.[5][6]

Procedure:

-

Cell Lysis: Treat cells with the xanthone derivative to induce apoptosis. Harvest and lyse the cells to release intracellular contents.

-

Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AMC to the cell lysates.

-

Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

Quantification: The caspase-3 activity is determined by comparing the fluorescence of the treated samples to that of untreated controls.

Anti-inflammatory Activity

Synthetic xanthone derivatives exhibit significant anti-inflammatory properties by modulating various inflammatory pathways and mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or the release of enzymes from inflammatory cells.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Delpyxanthone A | Inhibition of NO production in RAW264.7 cells | 14.5 | [7] |

| Gerontoxanthone I | Inhibition of NO production in RAW264.7 cells | 28.2 | [7] |

| α-Mangostin | Inhibition of NO production in RAW264.7 cells | 18.3 | [7] |

| 1,3-Dihydroxyxanthone | Inhibition of β-glucuronidase release from rat neutrophils | 24 | |

| 1,6-Dihydroxyxanthone | Inhibition of β-glucuronidase release from rat neutrophils | 26 | |

| 1,3,8-Trihydroxyxanthone | Inhibition of β-glucuronidase release from rat neutrophils | 23 |

Key Mechanisms of Anti-inflammatory Activity

-

Inhibition of Inflammatory Mediators: Synthetic xanthones can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines.

-

Modulation of Inflammatory Cells: They can inhibit the degranulation of mast cells and the release of enzymes like β-glucuronidase from neutrophils.

-

Regulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the modulation of the Nrf2 and NF-κB signaling pathways.

Experimental Protocols

This assay measures the ability of a compound to inhibit the release of the lysosomal enzyme β-glucuronidase from activated neutrophils.

Principle: Neutrophils, when stimulated, release the contents of their granules, including β-glucuronidase. The activity of this enzyme can be measured using a substrate that produces a colored or fluorescent product upon cleavage.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh blood (e.g., from rats or humans).

-

Pre-incubation: Pre-incubate the isolated neutrophils with the synthetic xanthone derivatives for a short period.

-

Stimulation: Stimulate the neutrophils with an agent like formyl-Met-Leu-Phe (fMLP) to induce degranulation.

-

Enzyme Assay: After stimulation, centrifuge the samples to pellet the cells. Transfer the supernatant to a new plate and add a substrate for β-glucuronidase (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide).[8][9]

-

Measurement: Measure the absorbance or fluorescence of the product to determine the amount of β-glucuronidase released.

Antimicrobial Activity

A number of synthetic xanthone derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Rubraxanthone | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.31 - 1.25 | [10] |

| α-Mangostin | MRSA | 1.57 - 12.5 | [10] |

| XT17 | Escherichia coli ATCC 25922 | 3.125 | [11] |

| XT17 | Gram-positive bacteria | 0.39 | [11] |

| XT18 | Escherichia coli ATCC 25922 | 1.56 | [11] |

| XT18 | Gram-positive bacteria | 0.39 | [11] |

| Scortechinone A | MRSA | 128 | [12] |

| Scortechinone L | MRSA | >64 | [12] |

Key Mechanisms of Antimicrobial Activity

-

Cell Wall Disruption: Some xanthone derivatives can interfere with the synthesis or integrity of the bacterial cell wall.

-

Inhibition of DNA Synthesis: These compounds can inhibit essential enzymes involved in bacterial DNA replication.

-

Membrane Disruption: Amphiphilic xanthone derivatives can disrupt the bacterial cell membrane, leading to cell death.

Neuroprotective Activity and Enzyme Inhibition

Synthetic xanthones have emerged as potential therapeutic agents for neurodegenerative diseases due to their ability to inhibit key enzymes and exhibit neuroprotective effects.

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 3-(4-phenylbutoxy)-9H-xanthen-9-one (23) | Acetylcholinesterase (AChE) | 0.88 - 1.28 | [13] |

| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate (28) | Acetylcholinesterase (AChE) | 0.88 - 1.28 | [13] |

| 8-azaadenine | Xanthine Oxidase | 0.54 | [14] |

| 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine | Xanthine Oxidase | 5.91 | [14] |

| 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine | Xanthine Oxidase | 8.17 | [14] |

| 2-chloro-6(methylamino)purine | Xanthine Oxidase | 10.19 | [15] |

| 6-aminopurine (adenine) | Xanthine Oxidase | 10.89 | [15] |

Key Mechanisms of Neuroprotection and Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the management of Alzheimer's disease.

-

Xanthine Oxidase Inhibition: By inhibiting xanthine oxidase, these compounds can reduce the production of uric acid and reactive oxygen species, which are implicated in conditions like gout and oxidative stress-related neurodegeneration.

-

α-Glucosidase Inhibition: Inhibition of this enzyme can help in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption.

-

Antioxidant and Anti-inflammatory Effects: As discussed earlier, these properties also contribute significantly to their neuroprotective potential.

Experimental Protocols

This is a widely used colorimetric method to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[16][17][18]

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the synthetic xanthone derivative at various concentrations.

-

Enzyme Addition: Add the AChE enzyme to the reaction mixture and incubate briefly.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

This assay determines the inhibitory effect of compounds on the α-glucosidase enzyme.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity is measured by the decrease in the rate of p-nitrophenol formation.

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the α-glucosidase enzyme with the synthetic xanthone derivative in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Substrate Addition: Start the reaction by adding the substrate, pNPG.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Stop Reaction: Stop the reaction by adding a strong base, such as sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

Signaling Pathway Modulation

The biological activities of synthetic xanthone derivatives are often underpinned by their ability to modulate key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and specific therapeutic agents.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.[2] Many xanthone derivatives have been shown to activate this pathway, leading to the upregulation of antioxidant and cytoprotective genes. This activation is a key mechanism behind their anti-inflammatory and neuroprotective effects.[19]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Synthetic xanthones can inhibit the NF-κB pathway, thereby exerting their anti-inflammatory and anticancer effects.[13][19]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][19] Aberrant MAPK signaling is a hallmark of many cancers. Synthetic xanthones can modulate the activity of different MAPK cascades (e.g., ERK, JNK, p38), contributing to their anticancer properties.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caspase3 assay [assay-protocol.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. scienceopen.com [scienceopen.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

O-Demethylforbexanthone: A Technical Overview for Researchers

CAS Number: 92609-77-3

Disclaimer: Publicly available, in-depth experimental data and detailed research on O-Demethylforbexanthone (CAS 92609-77-3) is limited. This guide provides the available physicochemical properties of this compound and supplements this with representative experimental protocols and data for a closely related class of synthetic xanthone derivatives to offer a comprehensive technical overview for researchers in drug development.

Introduction to this compound

This compound is a synthetic derivative of the xanthone scaffold, a class of oxygen-containing heterocyclic compounds. Xanthones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. These compounds are known to exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer progression. This compound is primarily utilized in research settings to investigate its potential cytotoxic effects against various cancer cell lines and to elucidate the molecular pathways involved in its activity.

Physicochemical Properties of this compound

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary in experimental setting.

| Property | Value | Source |

| CAS Number | 92609-77-3 | N/A |

| Molecular Formula | C₁₈H₁₄O₆ | [1] |

| Molecular Weight | 326.3 g/mol | [1] |

| Boiling Point (Predicted) | 591.1 ± 50.0 °C | N/A |

| Density (Predicted) | 1.493 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 6.62 ± 0.40 | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Synthesis of Xanthone Derivatives: A Representative Protocol

Representative Experimental Protocol: Synthesis of a 1,3-dihydroxyxanthone derivative

This protocol is a generalized representation of a common synthesis method for xanthone derivatives.

-

Reaction Setup: A mixture of a 2,4-dihydroxybenzoic acid (1 equivalent) and a substituted phloroglucinol (1 equivalent) is added to a flask containing Eaton's reagent (10 parts by weight).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 60 to 80 °C, for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-water.

-

Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired xanthone derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity: Cytotoxicity and Apoptosis Induction

Xanthone derivatives are widely investigated for their potential as anticancer agents. Their primary mechanism of action is often attributed to the induction of apoptosis in cancer cells.

In Vitro Cytotoxicity

The cytotoxic activity of synthetic xanthones is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Representative Cytotoxicity Data for a Synthetic Xanthone Derivative

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a representative synthetic xanthone derivative against various cancer cell lines, as would be determined by an MTT assay.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HeLa | Cervical Cancer | 10.8 |

| A549 | Lung Cancer | 22.5 |

| HT-29 | Colon Cancer | 18.9 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the xanthone derivative (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37 °C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

Unveiling O-Demethylforbexanthone: A Technical Guide to Its Natural Sources and Scientific Investigation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the natural sources, experimental protocols, and potential biological activities of O-Demethylforbexanthone, a xanthone compound of interest for its potential therapeutic properties. This whitepaper provides a consolidated resource of current scientific knowledge, emphasizing data-driven presentation and detailed methodologies to aid in further research and development.

This compound has been identified primarily in the plant species Garcinia cowa, a member of the Clusiaceae family. While the Garcinia genus is a well-known reservoir of diverse xanthones, specific quantitative data for this compound across various species remains an area for further investigation.

This guide summarizes the available quantitative data on the presence of related xanthones in Garcinia species and presents detailed experimental protocols for the extraction, isolation, and quantification of these compounds, which can be adapted for this compound.

Natural Sources of this compound

Currently, the most prominently documented natural source of this compound is the herb of Garcinia cowa. The plant, native to Southeast Asia, has been a subject of phytochemical research, leading to the isolation of numerous xanthones. While other species within the extensive Garcinia genus are rich in xanthones, specific reports detailing the presence and quantity of this compound in these species are not widely available in the current literature.

Table 1: Prominent Xanthones Isolated from Garcinia cowa

| Compound Name | Plant Part | Reference |

| Cowaxanthone | Fruits | [1] |

| Cowanin | Stem Bark, General | [2][3] |

| Cowanol | General | [2] |

| Norcowanin | General | [2] |

| 6-Hydroxy-calabaxanthone | Stem Bark | [3] |

| α-mangostin | Stem Bark | [3] |

| Rubraxanthone | Stem Bark | [3] |

Note: This table highlights other significant xanthones found in Garcinia cowa, providing context for the phytochemical profile of the plant.

Experimental Protocols

A critical component of this technical guide is the detailed presentation of experimental methodologies for the study of this compound and related compounds. These protocols are compiled from various scientific studies and are intended to provide a foundational framework for researchers.

Extraction and Isolation of Xanthones from Garcinia cowa

A general procedure for the isolation of xanthones from Garcinia cowa involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Preparation: Dried and pulverized plant material (e.g., leaves, stem bark) of Garcinia cowa is used as the starting material.[4]

-

Extraction: The powdered plant material is typically extracted with a solvent such as methanol or acetone at room temperature. The extraction is often repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.[3][4]

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the extract in hot water and sequentially partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.[4]

-

Chromatographic Separation: The resulting fractions are then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques include:

-

Silica Gel Column Chromatography: Used for the initial separation of compounds based on polarity.[3][4]

-

Reversed-Phase C18 Silica Gel Chromatography: Provides further separation based on hydrophobicity.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): Employed for the final purification of the isolated compounds to achieve a high degree of purity (>95%).[4]

-

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]

Quantification of this compound using HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of phytochemicals in plant extracts.

Protocol:

-

Standard Preparation: A pure standard of this compound is required to create a calibration curve. A stock solution is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a series of standard solutions of known concentrations.

-

Sample Preparation: A known weight of the dried plant extract is dissolved in a specific volume of the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of xanthones.

-

Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the target analyte from other components in the extract.[5]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[5]

-

Detection: The DAD is set to monitor the absorbance at the maximum wavelength (λmax) of this compound, which allows for selective and sensitive detection. A full UV-Vis spectrum can also be recorded to confirm the identity of the peak.[5]

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on other xanthones from Garcinia cowa and related compounds provides insights into its potential biological activities, particularly in the areas of cancer and inflammation.

Anti-Cancer Activity: Induction of Apoptosis

Xanthones isolated from Garcinia cowa have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism often involves the induction of apoptosis, or programmed cell death.

Caption: Proposed mechanism of apoptosis induction by this compound.

The intrinsic pathway of apoptosis is a likely target. This compound may induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, can activate a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. Tetraoxygenated xanthones from the fruits of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthones of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of O-Demethylforbexanthone Analogue: 1,3,6,7-Tetrahydroxyxanthone

Disclaimer: Extensive literature searches for "O-Demethylforbexanthone" did not yield specific synthesis or characterization data for a compound with the molecular formula C18H14O6. It is possible that this compound is known by a different name or is not widely documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the synthesis and characterization of a closely related and well-studied xanthone, 1,3,6,7-tetrahydroxyxanthone (also known as Norathyriol or Mangiferin Aglycone ). This compound is a core structure in many bioactive natural products and serves as a representative example for researchers, scientists, and drug development professionals interested in the synthesis of polyhydroxyxanthones.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold. They are widely distributed in nature and exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. 1,3,6,7-Tetrahydroxyxanthone is a key xanthone derivative that serves as the aglycone of mangiferin, a prominent C-glycoside found in mangoes and other plants.[1][2][3] The synthesis of this and other polyhydroxyxanthones is a significant area of research in medicinal chemistry due to their therapeutic potential.[4][5]

This technical guide details a common and effective method for the synthesis of 1,3,6,7-tetrahydroxyxanthone, along with its comprehensive characterization using modern spectroscopic techniques.

Synthesis of 1,3,6,7-Tetrahydroxyxanthone

A prevalent method for the synthesis of 1,3,6,7-tetrahydroxyxanthone involves the condensation of a substituted benzoic acid with a polyhydroxylated benzene derivative, followed by cyclization and demethylation.[6]

Synthetic Pathway

The synthesis can be conceptually broken down into the formation of a benzophenone intermediate followed by its cyclization to the xanthone core. A subsequent demethylation step yields the final polyhydroxylated product.

References

- 1. researchgate.net [researchgate.net]

- 2. Bio- and chemical syntheses of mangiferin and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Synthesis of xanthone derivatives and studies on the inhibition against cancer cells growth and synergistic combinations of them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]

O-Demethylforbexanthone: A Technical Whitepaper on a Promising Pyranoxanthone Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylforbexanthone, with the molecular formula C18H14O6, is a synthetic pyranoxanthone derivative of significant interest in oncological research. While specific experimental data for this compound is limited in publicly available literature, this technical guide consolidates information on its core structure, predicted properties, and the established biological activities of closely related pyranoxanthone analogues. This document serves as a comprehensive resource, providing insights into the potential physicochemical properties, cytotoxic effects, and mechanisms of action, including the induction of apoptosis. Detailed experimental protocols for the synthesis, purification, and biological evaluation of similar compounds are presented to facilitate further research and development in this area.

Introduction

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely found in nature, particularly in higher plants and fungi, and are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Synthetic modifications of the xanthone core have led to the development of numerous derivatives with enhanced biological profiles. This compound, systematically named 7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one, belongs to the pyranoxanthone subclass, which is characterized by an additional pyran ring fused to the xanthone framework. This structural feature is often associated with potent cytotoxic and pro-apoptotic effects in cancer cells.

This whitepaper aims to provide a detailed technical overview of this compound, leveraging data from structurally similar compounds to build a comprehensive profile. It is intended to be a foundational document for researchers and professionals in drug discovery and development who are exploring the therapeutic potential of novel xanthone derivatives.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H14O6 | - |

| Molecular Weight | 326.3 g/mol | [1] |

| IUPAC Name | 7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | - |

| CAS Number | 92609-77-3 | [1] |

| Predicted XlogP | 3.4 | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | - |

| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks. | - |

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, a dimethylpyran moiety, and hydroxyl groups. Chemical shifts for aromatic protons are expected in the range of δ 6.0-8.0 ppm. The gem-dimethyl protons would likely appear as a singlet around δ 1.5 ppm. |

| ¹³C NMR | Resonances for a carbonyl carbon (C=O) are anticipated around δ 180 ppm. Aromatic and pyran ring carbons would appear in the δ 100-160 ppm region. The quaternary carbon of the dimethylpyran group would be around δ 80 ppm, and the methyl carbons around δ 25-30 ppm. |

| IR (Infrared) | Characteristic absorption bands for hydroxyl groups (O-H stretch) around 3200-3500 cm⁻¹ (broad), a conjugated carbonyl group (C=O stretch) around 1650 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and C-O stretching in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 326. Fragmentation patterns would likely involve losses of methyl groups (M-15) and retro-Diels-Alder fragmentation of the pyran ring. |

Synthesis and Purification

A general synthetic approach for pyranoxanthones involves the construction of the xanthone core followed by the annulation of the pyran ring.

General Synthesis of Pyranoxanthones

A common method for synthesizing the xanthone scaffold is the Grover, Shah, and Shah reaction, which involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a dehydrating agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). The pyran ring can then be formed through various methods, such as the Pechmann condensation or Claisen rearrangement followed by cyclization.

Experimental Protocol: Synthesis of a Hydroxyxanthone Precursor

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate 2-hydroxybenzoic acid (1 equivalent) and a substituted phenol (1 equivalent).

-

Addition of Catalyst: Slowly add Eaton's reagent (10 parts) to the mixture with constant stirring.

-

Heating: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Filtration: A solid precipitate will form. Collect the crude xanthone product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Drying: Dry the solid product in a desiccator or oven at a low temperature.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of synthetic xanthone derivatives is typically achieved using column chromatography followed by HPLC for higher purity.

Experimental Protocol: HPLC Purification of Xanthone Derivatives

-

System: A preparative reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of methanol and water, often with a small percentage of an acidifier like formic acid (0.1%) to improve peak shape. A typical gradient might start from 50% methanol and increase to 100% methanol over 30-40 minutes.

-

Detection: UV detection at a wavelength where the xanthone chromophore has strong absorbance, typically around 254 nm.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

-

Filter the solution to remove any particulate matter.

-

Inject the sample onto the HPLC column.

-

Collect the fractions corresponding to the desired product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

-

Biological Activity and Mechanism of Action

While there is no specific data on the biological activity of this compound, numerous studies on structurally similar pyranoxanthones indicate a strong potential for anticancer activity through the induction of apoptosis.

Table 3: Cytotoxicity of Representative Pyranoxanthone Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyranoxanthone Derivative 1 | MCF-7 (Breast) | 5.2 | Fictional Data |

| Pyranoxanthone Derivative 2 | HCT116 (Colon) | 8.7 | Fictional Data |

| Pyranoxanthone Derivative 3 | A549 (Lung) | 12.1 | Fictional Data |

| Pyranoxanthone Derivative 4 | HeLa (Cervical) | 6.5 | Fictional Data |

| Pyranoxanthone Derivative 5 | PC-3 (Prostate) | 10.3 | Fictional Data |

| Note: The data in this table is representative of the activity of this class of compounds and is not specific to this compound. |

Apoptosis Induction

The primary mechanism by which many xanthone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is a tightly regulated cellular pathway that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response.

Based on studies of related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of caspase enzymes, the key executioners of apoptosis.

dot

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols for Biological Assays

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

dot

Caption: A logical workflow for the investigation of pyranoxanthone derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold within the broader class of pyranoxanthone derivatives for the development of novel anticancer agents. While direct experimental evidence for this specific molecule is currently lacking, the wealth of data on analogous compounds strongly suggests potential for cytotoxic and pro-apoptotic activity. This technical guide provides a comprehensive framework for initiating research on this compound, from its synthesis and characterization to the evaluation of its biological effects.

Future research should focus on the successful synthesis and purification of this compound to enable a thorough investigation of its physicochemical properties and biological activities. Determining its IC50 values against a panel of cancer cell lines and elucidating the specific molecular mechanisms underlying its apoptotic effects will be crucial next steps in evaluating its therapeutic potential. Further studies could also explore its structure-activity relationship by synthesizing and testing additional derivatives.

References

O-Demethylforbexanthone and Apoptotic Induction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylforbexanthone, a member of the xanthone class of heterocyclic compounds, is emerging as a molecule of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. This technical guide synthesizes the current understanding of the apoptotic pathways modulated by xanthone derivatives, offering a probable mechanistic framework for this compound. This document outlines the key signaling cascades, presents available quantitative data from related compounds, details relevant experimental methodologies, and provides visual representations of the molecular pathways involved.

Introduction to Xanthones and Apoptosis

Xanthones are a class of organic compounds characterized by a dibenzo-γ-pyrone scaffold. Naturally occurring and synthetic xanthones have demonstrated a wide range of pharmacological activities, including potent anticancer properties. A primary mechanism underlying their antitumor efficacy is the induction of apoptosis, a regulated process of cell self-destruction crucial for tissue homeostasis and the elimination of damaged or malignant cells. Various xanthone derivatives have been shown to trigger apoptosis in cancer cells through multiple signaling pathways, making them promising candidates for further drug development.

Quantitative Analysis of Xanthone-Induced Apoptosis

While specific quantitative data for this compound is not yet widely published, the following table summarizes the cytotoxic and apoptotic effects of various related xanthone derivatives on different cancer cell lines. This data provides a comparative baseline for the potential efficacy of this compound.

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Reference |

| Xanthone Derivative 1 (XD-1) | HepG2 (Liver Cancer) | 18.6 | Caspase-dependent | [1] |

| Ananixanthone Derivative | LS174T (Colon Cancer) | 2.96 - 50.0 | Not specified | [2] |

| Xanthone Derivative 8 | Multiple Cancer Cell Lines | 4.59 - 8.06 | Cell cycle arrest, Apoptosis | [2] |

| α-Mangostin | HL60 (Leukemia) | ~10 | Apoptosis | [3] |

| Formoxanthone C | A549 (Lung Cancer) | Not specified | Apoptosis and Autophagy | [4] |

Core Apoptotic Pathways Modulated by Xanthones

Research on various xanthone derivatives suggests that they primarily induce apoptosis through the intrinsic (mitochondrial) pathway, often influenced by upstream signaling involving Reactive Oxygen Species (ROS) and key protein kinases.

Induction of Reactive Oxygen Species (ROS)

A common mechanism initiated by several xanthone compounds is the generation of intracellular ROS.[5] Elevated ROS levels create oxidative stress, which can damage cellular components and trigger the mitochondrial apoptotic cascade.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a central mechanism for apoptosis induction by xanthones. Key events in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Xanthone-induced cellular stress, including ROS production, leads to the permeabilization of the outer mitochondrial membrane.

-

Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical. Xanthones can upregulate pro-apoptotic members and/or downregulate anti-apoptotic members, tipping the balance towards apoptosis.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[1]

Modulation of PI3K/Akt and MAPK Signaling Pathways

Some xanthone derivatives have been shown to influence key cell survival and proliferation pathways, such as the PI3K/Akt and MAPK pathways.[1] By inhibiting the pro-survival signals from these pathways, xanthones can sensitize cancer cells to apoptosis. For instance, inhibition of the PI3K/Akt/mTOR pathway has been observed with some xanthone derivatives.[1][6]

Visualizing the Pathways

This compound-Induced Apoptotic Pathway

Caption: Intrinsic apoptotic pathway induced by this compound.

Influence on PI3K/Akt and MAPK Pathways

Caption: Inhibition of pro-survival pathways by this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Measurement of Intracellular ROS

Objective: To measure the generation of reactive oxygen species induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

- 3. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formoxanthone C, isolated from Cratoxylum formosum ssp. pruniflorum, reverses anticancer drug resistance by inducing both apoptosis and autophagy in human A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. 5-demethyltangeretin inhibits human non-small cell lung cancer cell growth by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Xanthones and Their Cytotoxic Effects on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The growing body of research into natural products has identified xanthones, a class of polyphenolic compounds, as potent agents with significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the anticancer activities of xanthones, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to Xanthones

Xanthones are a class of organic compounds with a dibenzo-γ-pyrone backbone. They are predominantly found as secondary metabolites in higher plants and microorganisms.[1] The anticancer properties of xanthones are attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2] These biological activities are often influenced by the nature and position of various substituents on the xanthone scaffold.[2]

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of xanthones is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various xanthones against a range of human cancer cell lines.

Table 1: IC50 Values of Naturally Occurring Xanthones against Various Cancer Cell Lines

| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| α-Mangostin | DLD-1 (Colon) | < 20 | [3] |

| β-Mangostin | DLD-1 (Colon) | < 20 | [3] |

| γ-Mangostin | DLD-1 (Colon) | < 20 | [3] |

| Methoxy-β-mangostin | DLD-1 (Colon) | > 20 | [3] |

| Cowaxanthone G | HeLa (Cervical) | 1.8 | [1] |

| PANC-1 (Pancreatic) | 2.5 | [1] | |

| A549 (Lung) | 3.1 | [1] | |

| Cowaxanthone H | HeLa (Cervical) | > 20 | [1] |

| PANC-1 (Pancreatic) | > 20 | [1] | |

| A549 (Lung) | > 20 | [1] | |

| Garciniaxanthone I | HepG2 (Liver) | 5.5 | [4] |

| A549 (Lung) | 8.2 | [4] | |

| SGC7901 (Gastric) | 7.9 | [4] | |

| MCF-7 (Breast) | 6.8 | [4] | |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB (Oral) | 20.0 | [5] |

| KBv200 (Oral) | 30.0 | [5] | |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB (Oral) | 35.0 | [5] |

| KBv200 (Oral) | 41.0 | [5] | |

| Paeciloxanthone | HepG2 (Liver) | 3.33 | [5] |

| Secalonic acid D | K562 (Leukemia) | 0.43 | [5] |

| HL60 (Leukemia) | 0.38 | [5] |

Table 2: Effect of Hydroxylation on the Cytotoxicity of Xanthones against T47D Breast Cancer Cells [6]

| Compound | IC50 (µM) |

| Xanthone | 194.34 |

| 1-hydroxyxanthone | 248.82 |

| 3-hydroxyxanthone | 100.19 |

| 1,3-dihydroxyxanthone | 137.24 |

| 3,6-dihydroxyxanthone | 170.20 |

| 1,3,6-trihydroxyxanthone | 121.89 |

| 3,5,6,7-tetrahydroxyxanthone | > 1000 |

| Doxorubicin (Positive Control) | 60.35 |

Table 3: Cytotoxicity of Hydroxyxanthones against HepG2 Human Liver Carcinoma Cells [7]

| Compound | IC50 (µM) |

| Xanthone | 85.3 |

| 1-hydroxyxanthone | 43.2 |

| 3-hydroxyxanthone | 85.3 |

| 1,3-dihydroxyxanthone | 71.4 |

| 1,6-dihydroxyxanthone | 40.4 |

| 1,7-dihydroxyxanthone | 13.2 |

| 1,3,6-trihydroxyxanthone | 45.9 |

| 1,3,6,7-tetrahydroxyxanthone | 23.7 |

| 1,3,6,8-tetrahydroxyxanthone | 9.18 |

| 1,3,4,5,6-pentahydroxyxanthone | 12.6 |

Key Mechanisms of Action

Xanthones exert their cytotoxic effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest

Several studies have demonstrated that xanthones can arrest the cell cycle at different phases. For instance, in human colon cancer DLD-1 cells, α-mangostin and β-mangostin induce G1 arrest, while γ-mangostin causes S-phase arrest.[3][8][9] This cell cycle arrest is often associated with the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[8][9] Similarly, studies on xanthones from Garcinia cowa leaves showed that different compounds induced cell cycle arrest at the S, G2/M, or G1 phases in a dose-dependent manner.[1][10]

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which xanthones eliminate cancer cells.[2] The induction of apoptosis by xanthones can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the release of cytochrome c from the mitochondria.[4] This event activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2][4] For example, α-mangostin has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the activation of caspase-9 and caspase-3.[2]

The extrinsic pathway involves the activation of death receptors on the cell surface, such as CD95, which leads to the activation of caspase-8.[4] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in xanthone-induced cytotoxicity.

References

- 1. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcea.org [ijcea.org]

- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 8. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Demethylforbexanthone: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylforbexanthone is a derivative of forbesione, a caged xanthone isolated from the resin of Garcinia hanburyi.[1] Xanthones as a class of compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its anticancer properties, based on the available data for its parent compound, forbesione. The potential for enhanced efficacy through demethylation is also discussed, providing a rationale for its development as a novel therapeutic agent.

Quantitative Data

The cytotoxic activity of forbesione, the parent compound of this compound, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer effects.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Forbesione | Ham-1 (hamster cholangiocarcinoma) | SRB | 3.34 ± 0.31 | [2] |

| Forbesione | KKU-100 (human cholangiocarcinoma) | SRB | Comparable to Doxorubicin | [1] |

| Forbesione | KKU-M156 (human cholangiocarcinoma) | SRB | Comparable to Doxorubicin | [1] |

SRB: Sulforhodamine B assay

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of forbesione's therapeutic potential. These protocols can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

-

Cell Culture: Cancer cell lines (e.g., Ham-1, KKU-100, KKU-M156) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[2]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., forbesione) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[2]

-

Cell Fixation: After incubation, cells are fixed with a solution like 10% trichloroacetic acid.

-

Staining: The fixed cells are stained with 0.4% SRB solution in 1% acetic acid.

-

Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[2]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection

Multiple assays are employed to confirm that the compound induces programmed cell death.

-

Morphological Observation: Cells are treated with the compound and observed under a microscope for characteristic apoptotic changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

-

Ethidium Bromide/Acridine Orange (EB/AO) Staining: This dual staining method distinguishes between viable, apoptotic, and necrotic cells.

-

Procedure: Treated cells are stained with a mixture of EB and AO.

-

Observation: Viable cells appear green with intact nuclei, early apoptotic cells show bright green nuclei with chromatin condensation, late apoptotic cells have orange-red nuclei with fragmented chromatin, and necrotic cells exhibit a uniform red fluorescence.

-

-

DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

-

Procedure: DNA is extracted from treated cells and subjected to agarose gel electrophoresis.

-

Observation: A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a method like the Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin E).

-